7-Bromo-3-O-acetyl Pregnenolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

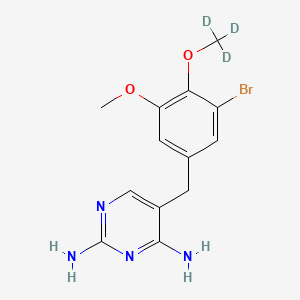

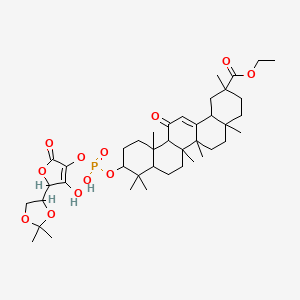

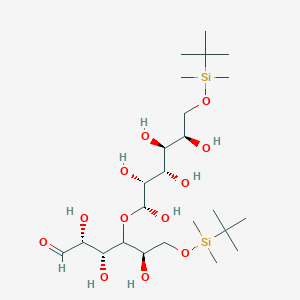

7-Bromo-3-O-acetyl Pregnenolone is a biochemical compound with the molecular formula C23H33BrO3 and a molecular weight of 437.41 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 7-Bromo-3-O-acetyl Pregnenolone consists of 63 bonds in total. These include 30 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ester, and 1 aliphatic ketone . The molecule contains 60 atoms in total, including 33 Hydrogen atoms, 23 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom .Physical And Chemical Properties Analysis

7-Bromo-3-O-acetyl Pregnenolone has a molecular weight of 437.41 and a molecular formula of C23H33BrO3 . More detailed physical and chemical properties might be found in specialized databases or literature.Applications De Recherche Scientifique

Anticancer Applications

7-Bromo-3-O-acetyl Pregnenolone derivatives have been investigated for their potential as anticancer agents. A study by Banday et al. (2010) synthesized 21-triazolyl derivatives of pregnenolone, including modifications similar to 7-Bromo-3-O-acetyl Pregnenolone, and evaluated their antitumor activity against several human cancer cell lines. They found significant anticancer activity in certain compounds, indicating the potential of these derivatives in cancer treatment (Banday, Shameem, Gupta, & Kumar, 2010).

Neurosteroid Research

Pregnenolone and its derivatives, including 7-Bromo-3-O-acetyl Pregnenolone, have been studied for their role in the brain as neurosteroids. Shimada et al. (1998) investigated pregnenolone, its sulfate, and dehydroepiandrosterone in rat brains using liquid chromatography/mass spectrometry. Their research contributes to understanding the role of such compounds in neurological functions (Shimada, Mukai, & Yago, 1998).

Steroid Synthesis and Modification

Research has also focused on the synthesis and modification of pregnenolone, including compounds like 7-Bromo-3-O-acetyl Pregnenolone, for various applications. Smith et al. (1973) detailed a process for converting pregnenolone to a derivative relevant for synthesizing ecdysone, a steroid hormone (Smith, Newsoroff, & Wu, 1973).

Metabolism and Biochemical Studies

Pregnenolone metabolism has been a subject of study, providing insights into the biochemical pathways and interactions of similar compounds. For example, Cauet et al. (1999) explored the esterification of pregnenolone in yeast, which may offer clues about the metabolism of related compounds, including 7-Bromo-3-O-acetyl Pregnenolone (Cauet, Degryse, Ledoux, Spagnoli, & Achstetter, 1999).

Immune System Interactions

Another area of research is the interaction of neurosteroids with the immune system. Morfin et al. (2000) studied 7-hydroxy-derivatives of pregnenolone, highlighting the immunomodulatory potential of these neurosteroids (Morfin, Stárka, 2001).

Safety and Hazards

Propriétés

IUPAC Name |

[(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33BrO3/c1-13(25)17-5-6-18-21-19(8-10-23(17,18)4)22(3)9-7-16(27-14(2)26)11-15(22)12-20(21)24/h12,16-21H,5-11H2,1-4H3/t16-,17-,18+,19+,20?,21+,22+,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBASGDGJPXJCNL-QONKENNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747213 |

Source

|

| Record name | [(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-O-acetyl Pregnenolone | |

CAS RN |

114417-65-1 |

Source

|

| Record name | [(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)